Ácido Fluvoxamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor . It is primarily used to treat major depressive disorder and obsessive–compulsive disorder (OCD), but is also used to treat anxiety disorders . Fluvoxamine is a member of (trifluoromethyl)benzenes .

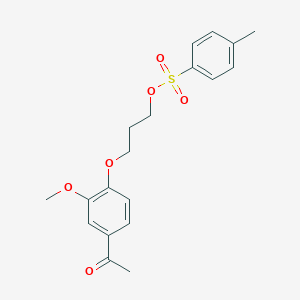

Synthesis Analysis

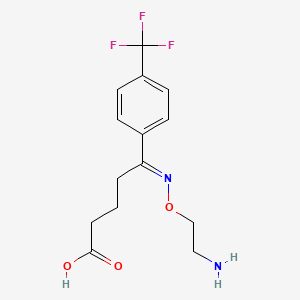

Fluvoxamine was synthesized from 4-trifluoromethylbenzonitrile by the steps of Grignard reaction, hydrolysis, and oximation .

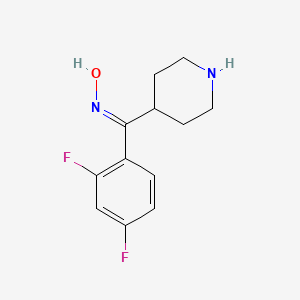

Molecular Structure Analysis

The molecular structure of Fluvoxamine Acid can be found in various databases such as ChemSpider . The chemical formula of Fluvoxamine Acid is C14H17F3N2O3 .

Chemical Reactions Analysis

Fluvoxamine inhibits oxidative drug metabolizing enzymes (particularly CYP1A2, and less potently and much less potently CYP3A4 and CYP2D6, respectively) and has the potential for clinically significant drug interactions . Fluvoxamine blocks platelet serotonin uptake through the sodium-dependent serotonin transporter (SERT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fluvoxamine Acid can be found in various databases such as ChemSpider .

Aplicaciones Científicas De Investigación

Tratamiento de COVID-19

Se ha demostrado que la Fluvoxamina en un estudio pequeño, doble ciego, controlado con placebo y aleatorizado previene el deterioro clínico de pacientes con enfermedad por coronavirus 2019 (COVID-19) leve {svg_1}. Controla la inflamación a través de su agonismo por el receptor sigma-1 {svg_2}. Tiene un efecto antiviral directo, regula la coagulopatía y mitiga la tormenta de citocinas, que son características conocidas de la COVID-19 grave {svg_3}.

Control de la inflamación

La Fluvoxamina es un agonista del receptor sigma-1, a través del cual controla la inflamación {svg_4}. Se ha demostrado que tiene la actividad más fuerte de todos los ISRS en el receptor sigma-1 (S1R) con una afinidad de baja nanomolar {svg_5}. Sus efectos antiinflamatorios probablemente provienen de su regulación del S1R, que modula las respuestas inmunitarias innatas y adaptativas {svg_6}.

3. Regulación de la inflamación impulsada por la enzima 1α que requiere inositol El receptor sigma-1 (S1R) es un regulador importante de la inflamación impulsada por la enzima 1α que requiere inositol (IRE1) {svg_7}. La regulación de S1R por la Fluvoxamina tiene implicaciones en el control de este tipo de inflamación {svg_8}.

Reducción de la agregación plaquetaria

Se ha demostrado que la Fluvoxamina y otros ISRS reducen la agregación plaquetaria {svg_9}. Este efecto podría ser beneficioso en condiciones donde la agregación plaquetaria es un problema, como ciertas enfermedades cardiovasculares {svg_10}.

Disminución de la degranulación de los mastocitos

Se ha demostrado que la Fluvoxamina y otros ISRS disminuyen la degranulación de los mastocitos {svg_11}. Esto podría ser beneficioso en condiciones donde la degranulación de los mastocitos es un problema, como alergias y asma {svg_12}.

Interferencia con el tráfico viral endolisosómico

Se ha demostrado que la Fluvoxamina y otros ISRS interfieren con el tráfico viral endolisosómico {svg_13}. Esto podría ser beneficioso en el tratamiento de infecciones virales {svg_14}.

Aumento de los niveles de melatonina

Se ha demostrado que la Fluvoxamina y otros ISRS aumentan los niveles de melatonina {svg_15}. Esto podría tener implicaciones en el tratamiento de los trastornos del sueño {svg_16}.

Tratamiento de trastornos psiquiátricos

La Fluvoxamina es un inhibidor selectivo de la recaptación de serotonina, con una vida media de aproximadamente 30 horas, que se prescribe comúnmente en el tratamiento de la depresión y los trastornos obsesivo-compulsivos {svg_17}. A pesar de su perfil de efectos adversos más favorable en comparación con los antidepresivos tricíclicos, las sobredosis podrían provocar una depresión severa del sistema nervioso central {svg_18}.

Mecanismo De Acción

Target of Action

Fluvoxamine, the active compound in Fluvoxamine Acid, primarily targets the serotonin transporter (SERT) . It functions pharmacologically as a selective serotonin reuptake inhibitor (SSRI) This results in antidepressant effects .

In addition to SERT, fluvoxamine is also an agonist for the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Fluvoxamine’s interaction with its targets leads to several changes. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This is believed to contribute to its antidepressant and anxiolytic effects .

As an agonist of the S1R, fluvoxamine can control inflammation . It potentiates nerve-growth factor (NGF)-induced neurite outgrowth in cells , and modulates innate and adaptive immune responses .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, primarily through O-demethylation via the CYP1A2 enzyme, with minor contributions from CYP3A4 and CYP2C19 . Less than 4% of the parent drug is found in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate, followed by alcohol dehydrogenase to form fluvoxamine acid .

Result of Action

The molecular and cellular effects of fluvoxamine’s action are diverse. It regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . Its potential to dampen cytokine storm has implications in conditions like COVID-19, where severity is associated with an increased level of inflammatory mediators including cytokines and chemokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluvoxamine. For instance, smoking, which induces CYP1A2, can increase the clearance of fluvoxamine . Furthermore, the presence of certain diseases or conditions, such as liver disease, can affect the metabolism and excretion of fluvoxamine, potentially altering its efficacy and side effect profile .

Análisis Bioquímico

Biochemical Properties

Fluvoxamine Acid is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form Fluvoxamine Acid . This process indicates that Fluvoxamine Acid interacts with enzymes such as CYP2D6 and alcohol dehydrogenase.

Cellular Effects

Fluvoxamine, from which Fluvoxamine Acid is derived, has been shown to have various effects on cells. It has been observed to reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, regulate inositol-requiring enzyme 1α-driven inflammation, and increase melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Molecular Mechanism

Fluvoxamine is an agonist for the sigma-1 receptor, through which it controls inflammation . Its anti-inflammatory effects likely stem from its regulation of the sigma-1 receptor, which modulates innate and adaptive immune responses . This suggests that Fluvoxamine Acid, as a metabolite of Fluvoxamine, may share similar molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, Fluvoxamine Acid’s parent compound, Fluvoxamine, is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Its disposition is altered in hepatic, but not renal, disease .

Dosage Effects in Animal Models

While specific studies on Fluvoxamine Acid’s dosage effects in animal models are limited, its parent compound, Fluvoxamine, has been studied. Fluvoxamine regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation .

Metabolic Pathways

Fluvoxamine Acid is part of the metabolic pathway of Fluvoxamine. It is generated in a two-step process involving the enzymes CYP2D6 and alcohol dehydrogenase . The specific cytochrome isozymes involved in the hepatic elimination of Fluvoxamine are undefined .

Transport and Distribution

Fluvoxamine, the parent compound of Fluvoxamine Acid, is well absorbed after oral administration and is widely distributed in the body . This suggests that Fluvoxamine Acid may also be well absorbed and widely distributed within cells and tissues.

Subcellular Localization

Its parent compound, Fluvoxamine, has been shown to interfere with endolysosomal viral trafficking , suggesting it may localize to the endolysosome

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluvoxamine Acid involves the conversion of Fluvoxamine Maleate to Fluvoxamine Acid through acid hydrolysis.", "Starting Materials": [ "Fluvoxamine Maleate", "Concentrated Hydrochloric Acid", "Water" ], "Reaction": [ "Dissolve Fluvoxamine Maleate in water", "Add concentrated hydrochloric acid to the solution", "Heat the mixture at 80-90°C for 2-3 hours", "Cool the mixture and filter the precipitated Fluvoxamine Acid", "Wash the solid with water and dry it in a vacuum oven" ] } | |

Número CAS |

88699-91-6 |

Fórmula molecular |

C14H17F3N2O3 |

Peso molecular |

318.29 g/mol |

Nombre IUPAC |

(5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |

InChI |

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12- |

Clave InChI |

KUIZEDQDELAFQK-UNOMPAQXSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C(=N\OCCN)/CCCC(=O)O)C(F)(F)F |

SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |

SMILES canónico |

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |

Apariencia |

White to Off-White Solid |

melting_point |

>183°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(E)-d-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; (E)-δ-[(2-AMinoethoxy)iMino]-4-(trifluoroMethyl)benzenepentanoic Acid |

Origen del producto |

United States |

Q1: What is Fluvoxamine Acid and how does it form?

A: Fluvoxamine Acid is a major metabolite of the antidepressant drug Fluvoxamine. [, ] It forms through oxidative demethylation of the parent drug, Fluvoxamine, primarily by enzymes in the liver. While the provided research focuses on Fluvoxamine's environmental fate and doesn't delve into detailed metabolic pathways, it does identify Fluvoxamine Acid as a key degradation product during Ferrate(VI) treatment. [] This suggests that similar oxidative processes likely occur during human metabolism.

Q2: Does Fluvoxamine Acid contribute to the environmental impact of Fluvoxamine?

A: The research suggests that Fluvoxamine Acid could pose an environmental risk. One study found that while treating Fluvoxamine with Ferrate(VI) reduced its toxicity to the protozoan Spirostomum ambiguum, the resulting byproducts, which likely include Fluvoxamine Acid, showed potentially increased toxicity. [] This highlights the importance of understanding the environmental fate and potential ecotoxicological effects of pharmaceutical metabolites like Fluvoxamine Acid.

Q3: How is Fluvoxamine Acid detected and quantified in biological samples?

A: One study successfully identified Fluvoxamine Acid in postmortem cardiac blood, urine, and bile samples using a liquid chromatography-quadrupole time-of-flight (LC-QTOF) analytical procedure. [] This highlights the sensitivity and applicability of advanced analytical techniques for detecting and characterizing this metabolite in complex biological matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)